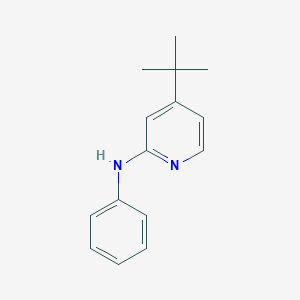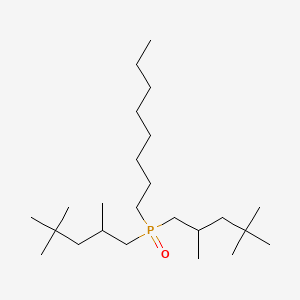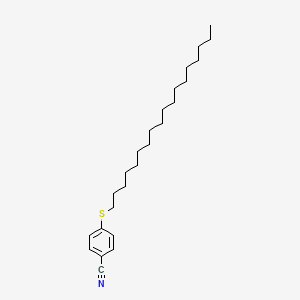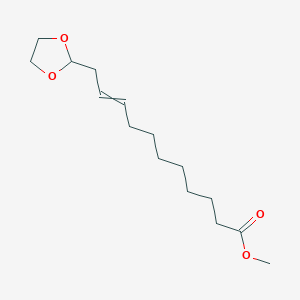
4-tert-Butyl-N-phenylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butyl-N-phenylpyridin-2-amine is an organic compound that belongs to the class of heterocyclic amines It features a pyridine ring substituted with a tert-butyl group at the 4-position and a phenyl group at the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-N-phenylpyridin-2-amine can be achieved through several methods. One common approach involves the reaction of 4-tert-butylpyridine with aniline under suitable conditions. The reaction typically requires a catalyst, such as palladium, and may be carried out in the presence of a base like potassium carbonate. The reaction is often performed in a solvent such as toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-Butyl-N-phenylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups onto the pyridine or phenyl rings.
Wissenschaftliche Forschungsanwendungen
4-tert-Butyl-N-phenylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-tert-Butyl-N-phenylpyridin-2-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylpyridine: Lacks the phenyl group at the nitrogen atom.
N-Phenylpyridin-2-amine: Does not have the tert-butyl group at the 4-position.
4-tert-Butyl-N-methylpyridin-2-amine: Contains a methyl group instead of a phenyl group at the nitrogen atom.
Uniqueness
4-tert-Butyl-N-phenylpyridin-2-amine is unique due to the presence of both the tert-butyl and phenyl groups, which confer distinct steric and electronic properties. These features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
114430-25-0 |
|---|---|
Molekularformel |
C15H18N2 |
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
4-tert-butyl-N-phenylpyridin-2-amine |
InChI |
InChI=1S/C15H18N2/c1-15(2,3)12-9-10-16-14(11-12)17-13-7-5-4-6-8-13/h4-11H,1-3H3,(H,16,17) |
InChI-Schlüssel |
IFRRNNPNONAEGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=NC=C1)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-{2-[4-(Dimethylamino)phenyl]ethenyl}-2-methylisoquinolin-2-ium iodide](/img/structure/B14291080.png)



![N,N-Diethyl-4-[2-(2-tetradecylphenyl)ethenyl]aniline](/img/structure/B14291103.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,5-trimethylheptanal](/img/structure/B14291131.png)
![Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]-](/img/structure/B14291141.png)
![N~2~-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide](/img/structure/B14291147.png)

![6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-](/img/structure/B14291158.png)
